Dihydro-3-(3-pyridoyl)-2-(3H)-furanone (CAS 59578-61-9) Enables Potent GGTase‑I Inhibitor Synthesis Not Achievable with Alternative Nicotine Derivatives
Dihydro-3-(3-pyridoyl)-2-(3H)-furanone serves as an essential β‑keto lactone intermediate for synthesizing GGTI‑DU40 analogs, a class of selective geranylgeranyltransferase type I (GGTase‑I) inhibitors [1]. In a series of pyrazole‑based structural analogs, compounds derived from this β‑keto lactone exhibited GGTase‑I inhibitory activity with IC₅₀ values of 2.4 μM and 3.1 μM, demonstrating superior potency compared to the control compound GGTI‑DU40 (IC₅₀ = 3.3 μM) [1].
| Evidence Dimension | GGTase‑I inhibitory potency |
|---|---|
| Target Compound Data | 2.4 μM and 3.1 μM (for derivatives synthesized from β‑keto lactone) |
| Comparator Or Baseline | GGTI‑DU40 (IC₅₀ = 3.3 μM) |
| Quantified Difference | Up to 27% improvement in IC₅₀ relative to GGTI‑DU40 |
| Conditions | In vitro GGTase‑I enzyme inhibition assay |
Why This Matters
Procurement of this intermediate enables the synthesis of GGTase‑I inhibitors with demonstrably higher potency than the benchmark compound, directly supporting structure‑activity relationship (SAR) optimization in cancer research programs.
- [1] Molaid. 二氢-3-(3-吡啶甲酰基)-2-(3H)-呋喃酮. https://www.molaid.com/MS_68578. View Source
